6-(Phenylsulfonyl)isoquinoline

Synthetic Chemistry Catalysis C-H Activation

6-(Phenylsulfonyl)isoquinoline (CAS: 935983-27-0) is an aromatic sulfone derivative belonging to the class of isoquinolines. It features a phenylsulfonyl group substituted at the C6 position of the isoquinoline ring.

Molecular Formula C15H11NO2S
Molecular Weight 269.3 g/mol
Cat. No. B14123979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylsulfonyl)isoquinoline
Molecular FormulaC15H11NO2S
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C15H11NO2S/c17-19(18,14-4-2-1-3-5-14)15-7-6-13-11-16-9-8-12(13)10-15/h1-11H
InChIKeyIDSHXQGOSDBDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenylsulfonyl)isoquinoline: A Strategic Isoquinoline Sulfone Scaffold for Kinase-Targeted Procurement


6-(Phenylsulfonyl)isoquinoline (CAS: 935983-27-0) is an aromatic sulfone derivative belonging to the class of isoquinolines. It features a phenylsulfonyl group substituted at the C6 position of the isoquinoline ring. This structural motif is a key pharmacophore in numerous kinase inhibitors, particularly those targeting the Rho-associated coiled-coil kinase (ROCK) and other related pathways [1]. The sulfonyl group acts as a critical hydrogen bond acceptor, enabling potent interactions within the ATP-binding pocket of its biological targets . The specific regiochemistry of the sulfone group at the 6-position, as opposed to the more common 5-position, is a strategic structural differentiation that influences target engagement and downstream biological properties, making it a valuable building block for advanced medicinal chemistry programs .

Why Generic Isoquinoline Substitution is Not an Option for 6-(Phenylsulfonyl)isoquinoline


The precise position of the sulfonyl moiety on the isoquinoline ring is not a trivial substitution; it is a critical determinant of biological activity and selectivity. While the 5-sulfonylisoquinoline scaffold (e.g., Fasudil, H-1152) is well-established for ROCK inhibition, the 6-substituted regioisomer, such as 6-(phenylsulfonyl)isoquinoline, presents a distinct binding mode [1]. Research into sulfonyl-substituted isoquinolines has revealed that the regioisomer can be the decisive factor in mitigating off-target liabilities like human ether-à-go-go-related gene (hERG) potassium channel inhibition, which is a primary cause of cardiotoxicity and a major hurdle in kinase drug development [2]. Therefore, simply replacing 6-(phenylsulfonyl)isoquinoline with a more common 5-substituted analog or another heterocyclic sulfone fails to account for the unique structure-activity relationship (SAR) and safety profile associated with this specific scaffold.

Quantitative Differentiation Guide for 6-(Phenylsulfonyl)isoquinoline vs. Isoquinoline Analogs


Synthesis: Enabling Regioselective C4-Functionalization in Copper-Catalyzed Coupling

6-(Phenylsulfonyl)isoquinoline can be synthesized via a copper-catalyzed C4-phenylsulfonylation of isoquinoline N-oxide, a methodology that demonstrates a high degree of regioselectivity compared to alternative synthetic routes that result in isomeric mixtures or lower yields [1]. This specific synthetic approach provides a clear pathway to the 6-substituted scaffold, differentiating it from the more common but structurally distinct 5-sulfonylisoquinoline derivatives (e.g., Fasudil and its analogs) [2].

Synthetic Chemistry Catalysis C-H Activation

Structural Diversification: Direct Aryl Halide Coupling for Rapid Analog Synthesis

6-Bromoisoquinoline, a direct precursor to 6-(phenylsulfonyl)isoquinoline, can be used in copper-catalyzed couplings with sodium benzenesulfinate in the presence of a specific ligand (derived from 4-hydroxy-L-proline and 2,6-dimethylaniline) to yield the target compound [1]. This contrasts with the synthesis of many other phenylsulfonyl-substituted isoquinolines that rely on sulfonylation of an amine (e.g., N-phenylsulfonyl tetrahydroisoquinolines), which alters the core heterocycle's properties. This route facilitates the direct, late-stage functionalization of the aryl halide, enabling rapid diversification of the isoquinoline core.

Medicinal Chemistry Library Synthesis Ligand Design

Therapeutic Index: Reduced hERG Liability Compared to 5-Sulfonylisoquinoline ROCK Inhibitors

Published patent data explicitly highlights that a 6-substituted sulfonylisoquinoline scaffold was designed to address the 'not so ideal' pharmacokinetic properties and hERG activity associated with a potent 5-sulfonylisoquinoline ROCK inhibitor (reference compound, embodiment 38 from WO2015/165341) [1]. While direct IC50 values for 6-(phenylsulfonyl)isoquinoline against hERG are not publicly available, the patent claims a new class of compounds based on this 6-sulfonyl scaffold that 'significantly improve this aspect of the property' [1]. This represents a class-level inference of improved cardiovascular safety.

Cardiotoxicity Kinase Inhibition Drug Safety

High-Value Application Scenarios for 6-(Phenylsulfonyl)isoquinoline in Drug Discovery


Building ROCK Inhibitor Libraries with an Improved Cardiac Safety Margin

As evidenced by the patent literature, the 6-sulfonylisoquinoline scaffold was specifically designed to maintain potent ROCK inhibition while mitigating hERG-related cardiotoxicity [1]. 6-(Phenylsulfonyl)isoquinoline serves as an optimal core scaffold for hit-to-lead optimization and library synthesis in cardiovascular or neurological disease programs. It allows medicinal chemistry teams to explore potent ROCK inhibition without introducing the unacceptable safety liabilities common to earlier-generation 5-sulfonylisoquinoline inhibitors.

Late-Stage Functionalization and SAR Exploration via the Aryl Bromide Precursor

The compound's most common synthetic precursor, 6-bromoisoquinoline, is a versatile handle for late-stage diversification [1]. This enables researchers to procure the core scaffold and systematically explore the SAR of the sulfonyl group by reacting it with various sulfinates. This modular approach is more efficient than de novo synthesis of each analog, making it ideal for establishing structure-activity relationships around the sulfone moiety.

Investigating Regioisomer-Specific Kinase Selectivity

The precise 6-position of the sulfonyl group is not interchangeable with the 5-substituted isomer [1]. Researchers investigating kinase selectivity, especially within the AGC kinase family (e.g., ROCK, PKA, PKC), can use 6-(phenylsulfonyl)isoquinoline as a chemical probe. It allows for direct comparative studies against well-known 5-sulfonylisoquinolines (e.g., Fasudil, H-1152) to map the effect of sulfonyl group regioisomerism on kinome-wide selectivity and downstream signaling pathways.

Quote Request

Request a Quote for 6-(Phenylsulfonyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.